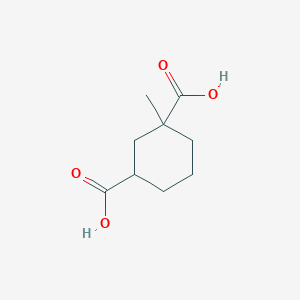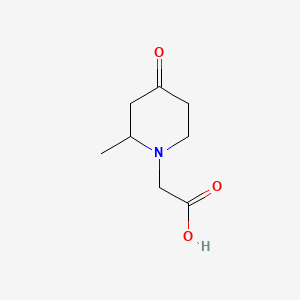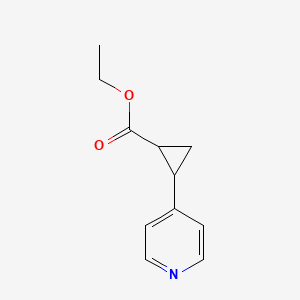
1-Methylcyclohexane-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclohexane-1,3-dicarboxylic acid is an organic compound with the molecular formula C9H14O4. It is a dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methylcyclohexane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction typically proceeds as follows: [ \text{1-Methylcyclohexane} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 1-methylcyclohexane using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method is advantageous due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylcyclohexane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or alkanes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclohexane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carboxylic acids.
Industry: The compound is used in the production of polymers and resins, as well as in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 1-methylcyclohexane-1,3-dicarboxylic acid exerts its effects involves the interaction of its carboxyl groups with various molecular targets. These interactions can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds, depending on the specific reaction conditions and reagents used. The pathways involved in these reactions are typically governed by the principles of organic chemistry, including nucleophilic substitution, electrophilic addition, and radical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclohexane-1,3-dicarboxylic acid can be compared with other dicarboxylic acids such as:
Adipic Acid (Hexanedioic Acid): Used in the production of nylon.
Succinic Acid (Butanedioic Acid): Used in the synthesis of polyesters and as a food additive.
Glutaric Acid (Pentanedioic Acid): Used in the production of polymers and as a precursor for pharmaceuticals.
Uniqueness: this compound is unique due to its methyl-substituted cyclohexane ring, which imparts distinct steric and electronic properties compared to other dicarboxylic acids. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
1822602-84-5 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
1-methylcyclohexane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(8(12)13)4-2-3-6(5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
VGMTUHUUJVRBPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)



![Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)





